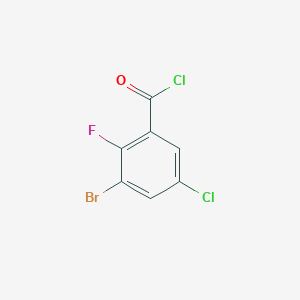![molecular formula C10H14BrNO B1411174 1-[(5-Bromofuran-2-yl)methyl]piperidine CAS No. 1780996-85-1](/img/structure/B1411174.png)
1-[(5-Bromofuran-2-yl)methyl]piperidine
Overview
Description
“1-[(5-Bromofuran-2-yl)methyl]piperidine” is a chemical compound with the molecular formula C9H12BrNO . It’s a versatile material used in scientific research due to its unique structure, which allows for diverse applications, including drug development and organic synthesis.
Molecular Structure Analysis
The molecular structure of “1-[(5-Bromofuran-2-yl)methyl]piperidine” consists of a piperidine ring attached to a bromofuran group via a methylene bridge . The InChI code for this compound is 1S/C9H12BrNO/c10-9-4-3-8(12-9)7-11-5-1-2-6-11/h3-4H,1-2,5-7H2 .Physical And Chemical Properties Analysis
The compound “1-[(5-Bromofuran-2-yl)methyl]piperidine” has a molecular weight of 230.1 g/mol . It’s recommended to be stored in a refrigerated environment .Scientific Research Applications
Synthesis of Medicinal Compounds
1-[(5-Bromofuran-2-yl)methyl]piperidine: is a valuable intermediate in the synthesis of various medicinal compounds. Its structure is pivotal for constructing pharmacologically active molecules, particularly those that target central nervous system disorders. The bromofuran moiety can interact with biological targets, while the piperidine ring serves as a scaffold for further functionalization .
Development of CNS Therapeutics
Due to its structural features, this compound is explored for the development of therapeutics aimed at treating central nervous system (CNS) conditions. The piperidine ring is a common element in drugs affecting neurotransmitter systems, which are often implicated in CNS disorders .
Anti-Inflammatory Agents
The compound’s potential to act as an anti-inflammatory agent is under investigation. Its ability to be modified allows researchers to optimize its interaction with inflammatory pathways, potentially leading to the development of new anti-inflammatory medications .
Antimicrobial Activity
Research into the antimicrobial properties of 1-[(5-Bromofuran-2-yl)methyl]piperidine derivatives is ongoing. The structural components of the molecule can be tailored to target specific microbial enzymes or pathways, offering a pathway for novel antibiotic development .
Analgesic Drug Design
The piperidine derivative is also being studied for its use in analgesic drug design. Its core structure is amenable to modifications that can enhance its interaction with pain receptors or biochemical pathways involved in pain perception .
Oncology Research
In oncology, the compound is being evaluated for its potential role in cancer treatment. Its ability to be chemically modified makes it a candidate for creating molecules that can selectively target cancer cells or interfere with tumor growth mechanisms .
Mechanism of Action
Target of Action
Piperidine derivatives are known to interact with a variety of targets in the body. The specific target of “1-[(5-Bromofuran-2-yl)methyl]piperidine” would depend on its specific structure and functional groups .
Mode of Action
The mode of action of “1-[(5-Bromofuran-2-yl)methyl]piperidine” would depend on its specific target. Piperidine derivatives can act as agonists or antagonists at their target sites, modulating the activity of these targets .
Biochemical Pathways
The biochemical pathways affected by “1-[(5-Bromofuran-2-yl)methyl]piperidine” would depend on its specific target and mode of action. Piperidine derivatives can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-[(5-Bromofuran-2-yl)methyl]piperidine” would depend on its specific chemical structure. Factors such as its size, charge, and hydrophobicity can influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of “1-[(5-Bromofuran-2-yl)methyl]piperidine” would depend on its specific target and mode of action. These effects could range from changes in cell signaling to alterations in gene expression .
Action Environment
The action, efficacy, and stability of “1-[(5-Bromofuran-2-yl)methyl]piperidine” can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the specific characteristics of the target tissue .
properties
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c11-10-5-4-9(13-10)8-12-6-2-1-3-7-12/h4-5H,1-3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRBDCAPXCFMFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromofuran-2-yl)methyl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




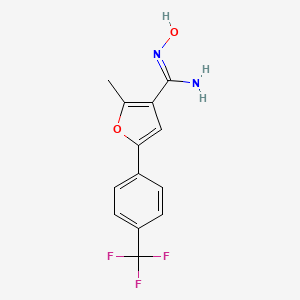
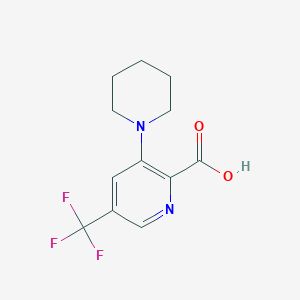

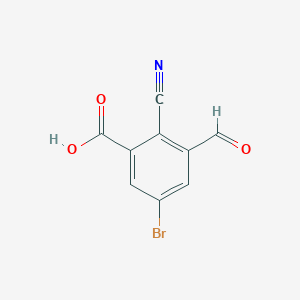
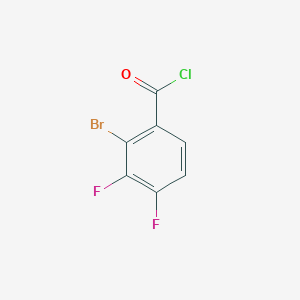

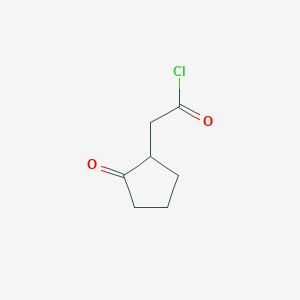

![4-Bromo-7-nitrobenzo[d]thiazole](/img/structure/B1411105.png)
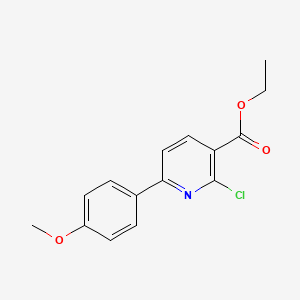
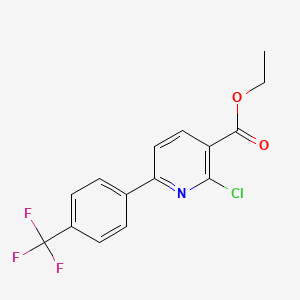
![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]isothiourea hydrochloride](/img/structure/B1411108.png)
